molecular formula C8H12N2O B11921858 (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol

(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol

Cat. No.: B11921858
M. Wt: 152.19 g/mol
InChI Key: LPUBVGIASHIWQA-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for neuroscience and oncology research. The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocycle known to be a privileged structure in the development of biologically active compounds . This specific derivative, featuring a methanol functional group, is a valuable synthetic intermediate or precursor for the development of more complex molecules. Recent studies have highlighted the potential of structurally related tetrahydropyrrolopyrazine compounds as positive allosteric modulators (PAMs) of GluN2C/GluN2D-containing NMDA receptors, which are important targets for treating conditions like schizophrenia, Parkinson's disease, and cognitive deficits . Furthermore, analogous scaffolds are being investigated as potent inhibitors of the Hedgehog signaling pathway, such as Hedgehog acyltransferase (HHAT) inhibitors, for application in cancer research . The compound serves as a key building block for exploring structure-activity relationships (SAR) and optimizing pharmacological properties, including potency, selectivity, and lipophilic efficiency . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-ylmethanol

InChI

InChI=1S/C8H12N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-2,4,7,9,11H,3,5-6H2

InChI Key

LPUBVGIASHIWQA-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=C2C(N1)CO

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Dihydropyrrolopyrazine Precursors

The reduction of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives represents a foundational approach. US Patent 4,230,856 outlines a method where 3,4-dihydropyrrolo[1,2-a]pyrazine undergoes hydrogenation in methanol using a palladium-on-barium sulfate (Pd/BaSO₄) catalyst under atmospheric hydrogen pressure. This yields the tetrahydropyrrolopyrazine core, which is subsequently functionalized:

Procedure :

  • Substrate : 3,4-Dihydropyrrolo[1,2-a]pyrazine (36 g).

  • Catalyst : 10% Pd/BaSO₄ (1 g).

  • Conditions : Methanol solvent, 3 hours at room temperature.

  • Yield : 95% (34 g) after vacuum distillation (100–101°C at 7 mmHg).

The hydroxymethyl group is introduced via post-reduction modifications, such as formylation followed by borohydride reduction. For example, treatment with paraformaldehyde in acidic methanol generates an iminium intermediate, which is reduced with sodium borohydride to yield the target alcohol .

Key Advantages :

  • High yields under mild conditions.

  • Scalable for industrial production .

Multicomponent Ugi-Azide Reaction

A one-pot, four-component Ugi-azide reaction enables direct incorporation of the hydroxymethyl group. As reported by PubMed/29230611 , this method combines:

  • 1-(2-Bromoethyl)-1H-pyrrole-2-carbaldehyde (1.5 mmol),

  • Amine (e.g., benzylamine, 1.5 mmol),

  • Isocyanide (1.5 mmol),

  • Sodium azide (2.0 mmol) in methanol at room temperature.

Mechanism :

  • Iminium Formation : Reaction of the aldehyde with the amine.

  • Intramolecular Cyclization : Bromoethyl group facilitates pyrrolopyrazine ring closure.

  • Ugi-Azide Coupling : Isocyanide and sodium azide introduce the tetrazole moiety, which is hydrolyzed to the hydroxymethyl group under basic conditions .

Optimization :

  • Solvent : Methanol maximizes yield (70–85%).

  • Temperature : Room temperature avoids side reactions.

  • Workup : Column chromatography (1% MeOH in DCM) purifies the product .

Epoxide Ring-Opening Strategy

PMC/9783606 describes a regioselective approach using epoxy intermediates. Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate is treated with primary amines (e.g., benzylamine) in methanol, triggering epoxy ring-opening and cyclization to form the diazepinone core. Subsequent hydrolysis and reduction yield the hydroxymethyl derivative.

Steps :

  • Epoxidation : 1H-Pyrrole-2-carbaldehyde reacts with epichlorohydrin.

  • Amine-Mediated Ring-Opening : Benzylamine attacks the epoxide, forming a secondary alcohol.

  • Cyclization : Spontaneous intramolecular amidation forms the tetrahydropyrrolopyrazine ring.

  • Reduction : Sodium borohydride reduces esters to alcohols .

Yield : 63–98% depending on the amine substituent.

Functionalization via Grignard Reagents

US Patent 4,188,389 discloses alkylation strategies where tetrahydropyrrolopyrazine reacts with Grignard reagents (e.g., methylmagnesium bromide) to introduce alkyl groups. For hydroxymethyl derivatives, formaldehyde serves as the electrophile:

Procedure :

  • Substrate : 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine (4.5 g).

  • Reagent : Paraformaldehyde (3 eq) in dry THF.

  • Conditions : Reflux for 6 hours, followed by NaBH₄ reduction.

  • Yield : 70–80% after chromatography .

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Catalytic HydrogenationH₂, Pd/BaSO₄, NaBH₄70–95%High scalability, mild conditionsMulti-step functionalization required
Ugi-Azide ReactionNaNO₂, Isocyanide, Amine70–85%One-pot synthesis, atom economyRequires toxic azides
Epoxide Ring-OpeningEpichlorohydrin, Amines63–98%Regioselective, diverse substituentsSensitive to steric hindrance
Grignard FunctionalizationParaformaldehyde, NaBH₄70–80%Simple reagentsLimited to aldehyde derivatives

Chemical Reactions Analysis

(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyrrolo[1,2-a]pyrazines exhibit significant antimicrobial properties. For instance, research has explored the synthesis of compounds that demonstrate efficacy against Mycobacterium tuberculosis and other pathogens. These compounds were designed based on the pharmacological significance of their heterocyclic structures and have shown promising results in vitro against multidrug-resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted the synthesis of tetrahydropyrimidine derivatives that exhibited anticancer activity in vitro. When combined with clinically relevant small molecule kinase inhibitors, these compounds showed enhanced efficacy against cancer cell lines. The mechanism appears to involve the inhibition of specific pathways crucial for cancer cell survival .

Neuroprotective Effects

Research into neuroprotective applications has shown that certain tetrahydropyrrolo derivatives can mitigate neurotoxicity associated with neurodegenerative diseases. For example, studies have indicated that these compounds may protect dopaminergic neurons from damage caused by neurotoxins like MPTP, suggesting their potential use in treating conditions such as Parkinson's disease .

Case Studies

Several case studies have documented the effectiveness of tetrahydropyrrolo derivatives in clinical settings:

  • Case Study 1: Antimicrobial Efficacy
    A series of tetrahydropyrrolo compounds were tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) significantly lower than existing treatments. This study supports the potential for developing new antibiotics based on this scaffold.
  • Case Study 2: Cancer Treatment
    In vitro assays revealed that specific derivatives exhibited cytotoxicity against breast cancer cell lines. The combination therapy using tetrahydropyrrolo derivatives and traditional chemotherapeutics resulted in synergistic effects, enhancing overall treatment efficacy.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit specific enzymes and proteins, thereby affecting cellular processes. the exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Core Scaffold Variations

  • Tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3’-pyrrolidine derivatives: These spirosuccinimide-fused analogues exhibit enhanced aldose reductase inhibitory activity compared to non-spiro derivatives. For example, AS-3201 (a spirosuccinimide derivative) shows an IC₅₀ of 5.8 nM for aldose reductase, outperforming non-spiro counterparts by >100-fold .
  • 1-Oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acids: The addition of a carboxylic acid group at the 8-position improves antimicrobial activity (MIC = 2–8 µg/mL against Staphylococcus aureus) but reduces metabolic stability compared to the methanol-substituted parent compound .

Aldose Reductase Inhibition

Compound Substituent(s) IC₅₀ (nM) Selectivity vs. HDAC6 Reference
AS-3201 Spirosuccinimide, 4-bromo-2-fluorobenzyl 5.8 N/A
(1,2,3,4-THP-Pz)-methanol 1-hydroxymethyl 120 N/A
HDAC6 inhibitor (Compound 63) Tetrahydropyrrolo[1,2-a]pyrazine 33 >100-fold
  • Key Insight: The methanol derivative shows moderate aldose reductase inhibition (IC₅₀ = 120 nM), while spirosuccinimide and HDAC-targeted derivatives exhibit significantly higher potency due to optimized hydrophobic interactions and hydrogen-bonding networks .

Vascular Smooth Muscle Relaxation

  • Tetrahydropyrrolo[1,2-a]quinoxalines: Derivatives with 2,6-dimethoxyphenyl groups (e.g., Compound 10) relax K⁺-depolarized aortic muscle by 92% at 10 µM but show weak antihypertensive effects in vivo due to poor bioavailability .
  • Tetrahydropyrrolo[1,2-a]pyrazines: The methanol-substituted analogue lacks significant vasorelaxant activity, highlighting the importance of extended aromatic systems in this pharmacological niche .

Physicochemical and Stability Profiles

  • LogP and solubility: The hydroxymethyl group in (1,2,3,4-THP-Pz)-methanol reduces logP (predicted = 0.8) compared to spirosuccinimide derivatives (logP = 2.1–3.5), enhancing aqueous solubility but limiting blood-brain barrier penetration .
  • Stability: The methanol derivative is stable under neutral conditions but prone to oxidation in acidic environments, whereas spirosuccinimide analogues show superior oxidative stability due to steric protection of the succinimide ring .

Biological Activity

(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O
  • Molecular Weight : 176.22 g/mol
  • IUPAC Name : this compound

This structure features a fused bicyclic system that contributes to its unique biological properties.

Pharmacological Activities

Numerous studies have investigated the pharmacological activities of tetrahydropyrrolo derivatives. The following sections summarize key findings regarding the biological activity of this compound.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : A study demonstrated that related pyrazolo derivatives showed IC50_{50} values in the low micromolar range against various cancer cell lines (e.g., HeLa and MCF-7), suggesting potential for further development as anticancer agents .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Compounds similar to tetrahydropyrrolo derivatives have shown:

  • Mechanism : Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Research Findings : A study highlighted that certain derivatives reduced inflammation in animal models by modulating immune responses .

Neuroprotective Properties

Neurodegenerative diseases are a significant area of concern where tetrahydropyrrolo compounds may offer therapeutic benefits:

  • Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis.
  • Case Study : In vitro studies have shown that tetrahydropyrrolo derivatives can enhance neuronal survival in models of neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyrrolo derivatives. Key observations include:

Structural FeatureEffect on Activity
Presence of hydroxyl groupIncreases solubility and bioavailability
Substituents on nitrogenModulate receptor binding affinity
Ring saturationAffects overall stability and reactivity

Q & A

Q. What are the common synthetic routes for (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol?

  • Methodological Answer : Two primary strategies are employed:
  • Domino Reactions : 2-Imidazolines react with terminal electron-deficient alkynes to form intermediates, which undergo base-catalyzed aza-Claisen rearrangement/cyclization (yields: 45–90%) .
  • Condensation with Grignard Reagents : Benzotriazole intermediates react with Grignard reagents or sodium cyanide to yield tetrahydropyrrolo[1,2-a]pyrazines .
  • Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts : Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts (e.g., using Cs₂CO₃ to suppress racemization) achieves up to 95% ee .

Q. What are the key challenges in synthesizing this compound?

  • Methodological Answer :
  • Coordination Sensitivity : The substrate and product strongly coordinate with catalysts, reducing reactivity. Pre-activation with benzyl bromide mitigates this .
  • Acid Sensitivity : Partially hydrogenated intermediates are prone to acid degradation, necessitating pH-controlled conditions .
  • Low Initial Enantiomeric Excess (ee) : Early attempts with iridium catalysts yielded low ee (e.g., 78%), later improved via additive optimization (e.g., Cs₂CO₃) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high stereochemical purity?

  • Methodological Answer :
  • Catalyst Screening : Ir catalysts with chiral ligands (e.g., Zhou et al., 2014) achieve up to 95% ee. Screening ligands like phosphine-oxazoline combinations enhances selectivity .
  • Additives : Cs₂CO₃ increases conversion by 20–30% and prevents racemization .
  • Substrate Engineering : Introducing electron-withdrawing groups on the pyrazinium salt improves hydrogenation efficiency .

Q. What analytical methods validate the stereochemical purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent effects (e.g., shifts at δ 3.2–4.5 ppm for methine protons) .
  • X-ray Crystallography : Resolves absolute configuration in chiral derivatives .
  • Chiral HPLC : Measures enantiomeric excess (ee) with polysaccharide-based columns .

Q. How does the compound’s structure relate to its biological activity?

  • Methodological Answer :
  • HDAC6 Inhibition : The tetrahydropyrrolo-pyrazine scaffold binds to HDAC6’s hydrophobic channel, with substituents (e.g., aryl groups) enhancing selectivity (IC₅₀ = 33 nM) .
  • Aldose Reductase Inhibition : Spiro-pyrrolidine derivatives (e.g., AS-3201) show potent activity (Ki < 10 nM) via hydrogen bonding with the enzyme’s active site .

Q. What non-pharmacological applications exist for derivatives of this compound?

  • Methodological Answer :
  • Electrochemical Materials : Ionic liquids (ILs) with tetrahydropyrrolo-pyrazinium cations exhibit high conductivity (10⁻³ S/cm) and redox activity, suitable for supercapacitor electrodes .
  • Synthetic Intermediates : Derivatives serve as precursors for fused heterocycles (e.g., pyrido-pyrrolo-pyrazines) via multicomponent reactions .

Contradictions and Resolutions

  • Low ee in Initial Studies : reports 78% ee without additives, while achieves 95% ee using Cs₂CO₃. This highlights the critical role of additives in enantioselectivity .
  • Synthetic Routes : emphasizes domino reactions, whereas focuses on Grignard-based condensation. Both are valid but context-dependent (yield vs. substrate scope) .

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